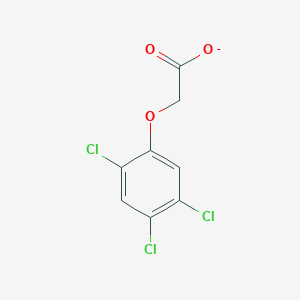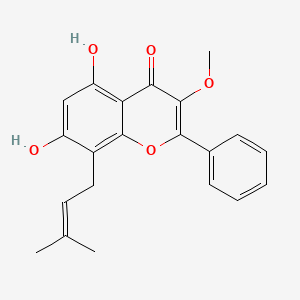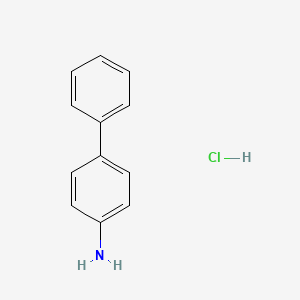
3-Hydroxymethyl-β-Carbolin
Übersicht
Beschreibung
9H-pyrido[3,4-b]indol-3-ylmethanol is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Synthese komplexer Naturstoffe
3-HMC dient als wichtiges molekulares Gerüst bei der Synthese komplexer Naturstoffe. Die tricyclische Struktur von β-Carbolin-Alkaloiden, zu denen 3-HMC gehört, ist ein häufiges Gerüst in vielen natürlichen Verbindungen mit vielfältigen biologischen Aktivitäten . Forscher nutzen 3-HMC bei der Totalsynthese dieser Naturstoffe und nutzen seine Reaktivität, um verschiedene funktionelle Gruppen einzuführen, die für die Nachahmung von Strukturen natürlicher Verbindungen notwendig sind.
Pharmakologische Forschung
In der Pharmakologie wird 3-HMC auf sein Potenzial als Beruhigungsmittel, Anxiolytikum, Hypnotikum, Antikonvulsivum, Antitumor-, Antiviral-, Antiparasiten- und antimikrobielles Medikament untersucht . Seine Fähigkeit, mit Rezeptoren und Enzymen des zentralen Nervensystems zu interagieren, macht es zu einer wertvollen Verbindung für die Entwicklung neuer Medikamente oder die Verbesserung der Wirksamkeit bestehender Medikamente.
Neurologische Studien
Es wurde berichtet, dass 3-HMC die schlaffördernden Wirkungen von Benzodiazepinen hemmt, die üblicherweise als Beruhigungsmittel eingesetzt werden . Diese Eigenschaft macht es zu einer interessanten Verbindung für die Untersuchung von Benzodiazepin-Rezeptor-Antagonisten, die möglicherweise zur Entwicklung von Medikamenten führen, die der sedierenden Wirkung von Benzodiazepinen entgegenwirken können.
Lebensmittelchemie
Die Bildung von 3-HMC und verwandten β-Carbolinen erfolgt natürlich in Lebensmitteln durch die Maillard-Reaktion, die Aminosäuren und reduzierende Zucker beinhaltet . Das Verständnis des Vorkommens und der Konzentration von 3-HMC in Lebensmitteln ist entscheidend für die Beurteilung der diätetischen Exposition und potenziellen Auswirkungen auf die Gesundheit sowie für die Verbesserung der Lebensmittelverarbeitungstechniken zur Kontrolle dieser Verbindungen.
Forschung zu fortgeschrittenen Glykationsendprodukten (AGE)
3-HMC wird als fortgeschrittenes Glykationsendprodukt (AGE) betrachtet, das durch nicht-enzymatische Reaktionen zwischen Proteinen und Zuckern im Körper gebildet wird . AGEs sind mit dem Altern und verschiedenen Krankheiten wie Diabetes und Herz-Kreislauf-Erkrankungen verbunden. Die Forschung zur Bildung und Wirkung von 3-HMC trägt zu einem umfassenderen Verständnis von AGE-bedingten Pathologien und deren Vorbeugung bei.
Antioxidative und Radikalfängeraktivität
β-Carboline, einschließlich 3-HMC, weisen eine Radikalfängeraktivität auf, die im Zusammenhang mit oxidativem Stress und seiner Rolle bei der Krankheitsentwicklung wichtig ist . Die Untersuchung der antioxidativen Eigenschaften von 3-HMC kann zu Erkenntnissen über seine potenziellen therapeutischen Anwendungen bei Erkrankungen führen, die durch oxidativen Schaden verursacht oder verstärkt werden.
Wirkmechanismus
Target of Action
The primary target of 3-Hydroxymethyl-beta-carboline is the benzodiazepine receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of benzodiazepines, a class of drugs primarily used for treating anxiety and sleep disorders .
Mode of Action
3-Hydroxymethyl-beta-carboline acts as an antagonist of the benzodiazepine receptor . It binds to this receptor and blocks its interaction with benzodiazepines, thereby inhibiting the anxiolytic (anti-anxiety) and anticonvulsant actions of these drugs .
Biochemical Pathways
It is known that the compound’s antagonistic action on the benzodiazepine receptor can influence various neural pathways involved in mood regulation, anxiety, and sleep .
Pharmacokinetics
Like other beta-carbolines, it is likely to be metabolized in the liver and excreted in the urine .
Result of Action
3-Hydroxymethyl-beta-carboline has been shown to decrease sleep in a dose-dependent manner . At low doses, it can block the sleep-inducing effects of benzodiazepines without affecting sleep itself . At higher doses, it can increase wakefulness and sleep latency, suggesting an effect inverse to benzodiazepine sedation .
Action Environment
The action, efficacy, and stability of 3-Hydroxymethyl-beta-carboline can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism. Specific studies on these aspects are currently lacking .
Biochemische Analyse
Biochemical Properties
3-Hydroxymethyl-beta-carboline plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with benzodiazepine receptors, where it acts as an antagonist, blocking the effects of benzodiazepines such as diazepam and flurazepam . This interaction leads to an increase in sleep latency and a decrease in the sedative effects of these drugs . Additionally, 3-Hydroxymethyl-beta-carboline has been shown to interact with GABA-A receptors, reducing the effects of benzodiazepines and potentially inducing convulsive and anxiogenic effects .
Cellular Effects
3-Hydroxymethyl-beta-carboline influences various cellular processes, particularly in the brain. It has been shown to block the sleep-promoting effects of flurazepam in rodents and can decrease sleep in a dose-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with benzodiazepine and GABA-A receptors . These interactions can lead to changes in neurotransmitter levels and alterations in cellular function, potentially impacting cognitive and memory processes .
Molecular Mechanism
The molecular mechanism of 3-Hydroxymethyl-beta-carboline involves its binding interactions with benzodiazepine and GABA-A receptors. By acting as an antagonist at these receptors, it blocks the sedative and anxiolytic effects of benzodiazepines . This compound also influences gene expression by interacting with neurotransmitter systems, leading to changes in the levels of various neurotransmitters such as serotonin and dopamine . These molecular interactions contribute to its effects on sleep, anxiety, and cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxymethyl-beta-carboline have been observed to change over time. This compound is relatively stable, but its effects can vary depending on the duration of exposure and the experimental conditions . Long-term studies have shown that 3-Hydroxymethyl-beta-carboline can induce neurotoxic effects, particularly in dopaminergic neurons, by inhibiting mitochondrial complex I and increasing reactive oxygen species production . These effects can lead to cell apoptosis and neurodegeneration over time .
Dosage Effects in Animal Models
The effects of 3-Hydroxymethyl-beta-carboline vary with different dosages in animal models. At low doses, this compound can block the sedative effects of benzodiazepines without inducing significant adverse effects . At higher doses, 3-Hydroxymethyl-beta-carboline can induce convulsive and anxiogenic effects, as well as increase sleep latency . These dose-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Hydroxymethyl-beta-carboline is involved in several metabolic pathways, particularly in the brain. It is metabolized by cytochrome P450 enzymes to hydroxylated derivatives, which can then be further processed by N-methyltransferases to form neurotoxic N-methyl-beta-carbolinium cations . These metabolic pathways can influence the compound’s bioactivity and toxicity, affecting its overall impact on cellular function and neurodegeneration .
Transport and Distribution
Within cells and tissues, 3-Hydroxymethyl-beta-carboline is transported and distributed through interactions with various transporters and binding proteins . This compound can accumulate in specific tissues, particularly in the brain, where it exerts its effects on neurotransmitter systems and cellular function . The distribution of 3-Hydroxymethyl-beta-carboline within the body can influence its pharmacological and toxicological properties .
Subcellular Localization
3-Hydroxymethyl-beta-carboline is localized within specific subcellular compartments, including the mitochondria and the cytoplasm . Its localization can affect its activity and function, particularly in terms of its interactions with mitochondrial enzymes and its impact on cellular metabolism . The subcellular distribution of 3-Hydroxymethyl-beta-carboline is influenced by various factors, including its chemical structure and post-translational modifications .
Eigenschaften
IUPAC Name |
9H-pyrido[3,4-b]indol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYHTDUBNSBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215795 | |
| Record name | 3-Hydroxymethyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65474-79-5 | |
| Record name | 3-Hydroxymethyl-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065474795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxymethyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-pyrido[3,4-b]indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYMETHYL-.BETA.-CARBOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QJ5EQT3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Hydroxymethyl-beta-carboline interact with its target and what are the downstream effects?
A1: 3-Hydroxymethyl-beta-carboline acts as a benzodiazepine receptor antagonist. [, , ] It binds to the benzodiazepine binding site on the GABA-A receptor, blocking the actions of benzodiazepines. [, ] This antagonism can reverse the hypnotic effects of benzodiazepines like flurazepam, leading to decreased sleep. []
Q2: What is the structural characterization of 3-Hydroxymethyl-beta-carboline?
A2: While the provided abstracts don't contain specific spectroscopic data, we can derive the following:
Q3: What are the in vivo effects of 3-Hydroxymethyl-beta-carboline on sleep?
A3: Studies in rats show that 3-Hydroxymethyl-beta-carboline can increase sleep latency, indicating a delay in falling asleep. [, ] Additionally, even at low doses that don't affect sleep alone, it can block the sleep-inducing effects of flurazepam. [] These findings suggest a potential role of benzodiazepine receptors in sleep regulation. [, ]
Q4: Are there any therapeutic effects of 3-Hydroxymethyl-beta-carboline on liver injury?
A4: While 3-Hydroxymethyl-beta-carboline itself isn't discussed in the context of liver injury, a structurally related compound, methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxymethyl-beta-carboline-2- carbodithioate (THC), shows promising hepatoprotective effects. [, ] THC demonstrates therapeutic benefits in rat models of both acute and chronic liver injury induced by various hepatotoxic substances, including carbon tetrachloride. [, ]
Q5: What is known about the structure-activity relationship of beta-carbolines related to benzodiazepine receptor binding?
A5: Research on beta-carbolines reveals that fully aromatic beta-carbolines display higher potency for benzodiazepine receptors compared to their corresponding tetrahydro-beta-carboline derivatives. [] Introducing a carbonyl group (like CO2Me, COCH3, CHO) at the 3-position of beta-carbolines enhances in vitro potency, whereas alcohol substituents (CH2OH, CHOHCH3) decrease it. [] This highlights the significance of the carbonyl moiety for binding affinity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)



![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)
